molecular formula C9H5ClN2O2 B13857329 4-(2-Chlorophenyl)-1H-imidazole-2,5-dione

4-(2-Chlorophenyl)-1H-imidazole-2,5-dione

Cat. No.: B13857329
M. Wt: 208.60 g/mol
InChI Key: JHPHTCGPWJNCFQ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1H-imidazole-2,5-dione is a heterocyclic compound that features an imidazole ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1H-imidazole-2,5-dione typically involves the reaction of 2-chlorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1H-imidazole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Chlorophenyl)-1H-imidazole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1H-imidazole-2,5-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-(2-Chlorophenyl)-1H-imidazole-2,5-dione apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-chlorophenyl group can enhance its antimicrobial properties compared to other similar compounds .

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

5-(2-chlorophenyl)imidazole-2,4-dione

InChI

InChI=1S/C9H5ClN2O2/c10-6-4-2-1-3-5(6)7-8(13)12-9(14)11-7/h1-4H,(H,12,13,14)

InChI Key

JHPHTCGPWJNCFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)NC2=O)Cl

Origin of Product

United States

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